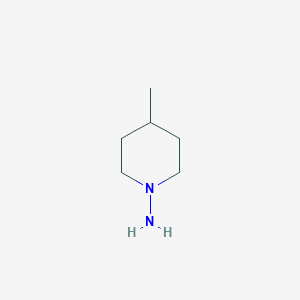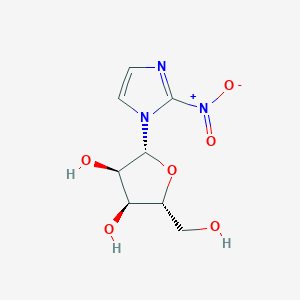
Butyl 2,4-dinitrophenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,4-dinitrophenyl carbonate, also known as DNP-Butyl, is a chemical compound that is widely used in scientific research. It belongs to the class of dinitrophenyl carbamates and is used as a labeling reagent for proteins and peptides. The chemical structure of DNP-Butyl consists of a butyl chain attached to a dinitrophenyl group and a carbamate group. This compound is highly reactive and can form covalent bonds with amino acids in proteins and peptides.
Mecanismo De Acción
The mechanism of action of Butyl 2,4-dinitrophenyl carbonate involves the formation of covalent bonds between the carbamate group of Butyl 2,4-dinitrophenyl carbonate and the amino acids in proteins and peptides. This labeling technique is specific to certain amino acid residues such as lysine and histidine, which can be selectively labeled using Butyl 2,4-dinitrophenyl carbonate. The labeling reaction is irreversible, which ensures that the labeled proteins and peptides remain stable during subsequent analytical procedures.
Efectos Bioquímicos Y Fisiológicos
Butyl 2,4-dinitrophenyl carbonate is a labeling reagent and does not have any direct biochemical or physiological effects. However, the labeled proteins and peptides can be used to study various biochemical and physiological processes such as protein-protein interactions, protein folding, and protein localization in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Butyl 2,4-dinitrophenyl carbonate as a labeling reagent include its high reactivity and specificity towards certain amino acid residues. This labeling technique is irreversible, which ensures that the labeled proteins and peptides remain stable during subsequent analytical procedures. The limitations of using Butyl 2,4-dinitrophenyl carbonate include its potential toxicity and the possibility of non-specific labeling of proteins and peptides.
Direcciones Futuras
There are several future directions for the use of Butyl 2,4-dinitrophenyl carbonate in scientific research. One direction is the development of new labeling techniques using Butyl 2,4-dinitrophenyl carbonate for specific amino acid residues. Another direction is the application of Butyl 2,4-dinitrophenyl carbonate labeling in the study of protein-protein interactions in complex biological systems. Additionally, the use of Butyl 2,4-dinitrophenyl carbonate labeling in the study of protein folding and protein stability is an area of active research.
Métodos De Síntesis
The synthesis of Butyl 2,4-dinitrophenyl carbonate involves the reaction of butyl chloroformate with 2,4-dinitrophenol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple and efficient and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Butyl 2,4-dinitrophenyl carbonate is widely used in scientific research as a labeling reagent for proteins and peptides. It can be used to label specific amino acid residues in proteins and peptides, which can be detected by various analytical techniques such as mass spectrometry and fluorescence spectroscopy. This labeling technique is useful for studying protein-protein interactions, protein folding, and protein localization in cells.
Propiedades
Número CAS |
15741-91-0 |
|---|---|
Nombre del producto |
Butyl 2,4-dinitrophenyl carbonate |
Fórmula molecular |
C11H12N2O7 |
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
butyl (2,4-dinitrophenyl) carbonate |
InChI |
InChI=1S/C11H12N2O7/c1-2-3-6-19-11(14)20-10-5-4-8(12(15)16)7-9(10)13(17)18/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
UKVCWXQPMRARHZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



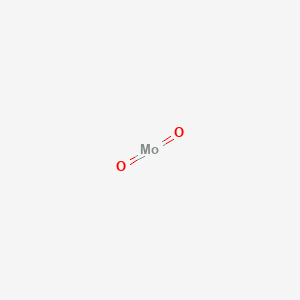
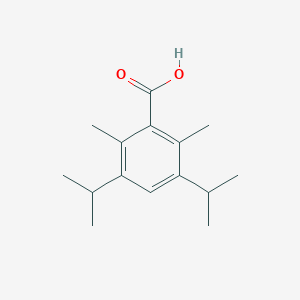
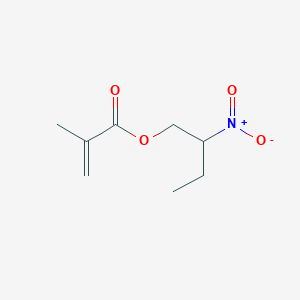
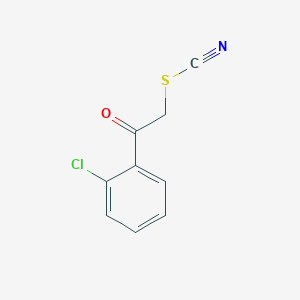


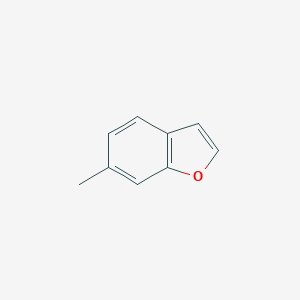
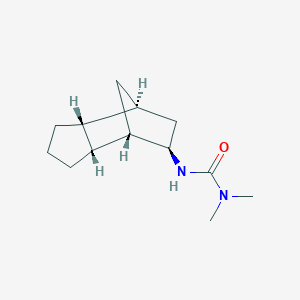
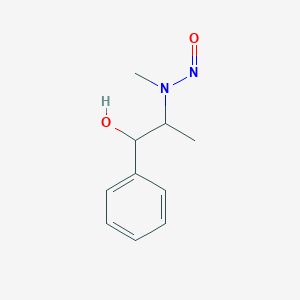
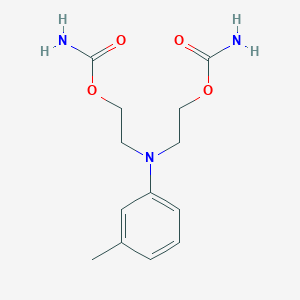
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
